An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: Synthesis, Application, and Mechanistic Insights
An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: Synthesis, Application, and Mechanistic Insights
This guide provides a comprehensive technical overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a versatile organoboron reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, core properties, and its pivotal role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The methodologies and mechanistic discussions are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.
Introduction: Positioning 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane in Synthetic Chemistry
Organoboron compounds are a cornerstone of modern organic synthesis, primarily due to their unique combination of stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Within this class, boronic acids and their ester derivatives are preeminent reagents, most notably for their application in the Suzuki-Miyaura cross-coupling reaction.[3][4]
2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester. Structurally, it features a 3,4-dimethylphenyl group attached to a boron atom, which is part of a six-membered dioxaborinane ring.[5][6] This cyclic ester structure is formed by the condensation of 3,4-dimethylphenylboronic acid with 1,3-propanediol. The choice of the diol is not trivial; the resulting six-membered ring imparts specific stability and reactivity characteristics to the molecule, distinguishing it from other common boronic esters like the five-membered pinacol esters (dioxaborolanes).[1][6] These derivatives are often favored over free boronic acids as they are typically crystalline, stable solids with improved handling characteristics and can be purified via standard techniques like chromatography.[6][7]
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective application. 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing compared to often-hygroscopic free boronic acids.
| Property | Value | Source |
| CAS Number | 208390-39-0 | [8] |
| Molecular Formula | C₁₁H₁₅BO₂ | |
| Molecular Weight | 190.05 g/mol | [9] |
| Melting Point | 62-66 °C | [8] |
| Boiling Point | 322.4±31.0 °C (Predicted) | [8] |
| Density | 1.01±0.1 g/cm³ (Predicted) | [8] |
| Storage Temperature | 2-8 °C | [8] |
The boron atom in 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane is sp² hybridized, possessing a vacant p-orbital that confers its Lewis acidic character.[6][10] This electrophilicity is central to its reactivity in catalytic cycles.
Synthesis and Characterization
The preparation of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane is a straightforward and high-yielding esterification process. The primary causality for this reaction is the thermodynamically favorable formation of a cyclic ester upon condensation of a boronic acid with a diol, driven by the removal of water.[1][11]
Detailed Synthesis Protocol
This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials. The use of a Dean-Stark apparatus is a self-validating system to ensure the reaction proceeds to completion by sequestering the water byproduct.
Reagents and Equipment:
-
3,4-Dimethylphenylboronic acid
-
1,3-Propanediol
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add 3,4-dimethylphenylboronic acid (10.0 g, 66.7 mmol).
-
Add anhydrous toluene (150 mL) to dissolve the boronic acid.
-
Add 1,3-propanediol (5.3 g, 69.7 mmol, 1.05 equivalents) to the solution.
-
Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product as a white crystalline solid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, validated starting point for coupling 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane with an aryl bromide.
Reagents and Equipment:
-
Aryl bromide (e.g., 4-bromoanisole)
-
2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed. While organoboron compounds are generally considered to have low toxicity, appropriate personal protective equipment (PPE) is mandatory. [12][13]
-
PPE: Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. [12][14]Avoid contact with skin and eyes. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to protect it from moisture, which can lead to hydrolysis back to the boronic acid. [8][12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane stands as a robust and highly effective reagent for advanced organic synthesis. Its stability, ease of handling, and predictable reactivity make it a superior alternative to its corresponding boronic acid in many applications. A thorough understanding of its properties, synthesis, and mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to leverage this compound for the efficient construction of complex molecules, driving innovation in drug discovery and materials science.
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Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]
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